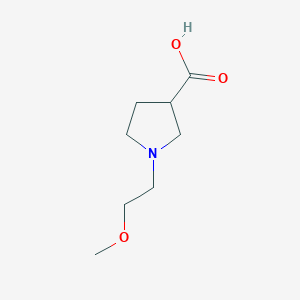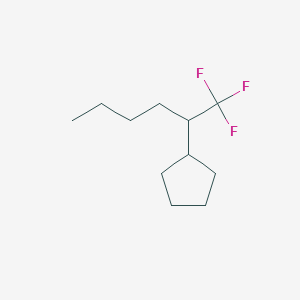
2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene
Descripción general
Descripción
2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene is an organofluorine compound characterized by the presence of multiple fluorine atoms. Fluorine-containing compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of (1,1-Difluoroethyl)trimethylsilane as a source of the difluoroethyl group . This reagent reacts with carbonyl derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes utilize various difluoromethylation reagents and catalysts to achieve high yields and purity . The choice of reagents and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorine-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic fluorinating agents such as Selectfluor and N-fluorobis(phenylsulfonyl)amine (NFSI)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation reactions may produce difluoromethylated aromatic compounds .
Aplicaciones Científicas De Investigación
2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain biological and chemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoroethylbenzene: Similar in structure but lacks the trifluorobenzene ring, making it less stable and less reactive.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Used as an anesthetic agent, it has different applications and properties compared to 2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene.
Uniqueness
This compound is unique due to its combination of multiple fluorine atoms and the trifluorobenzene ring. This structure imparts distinct electronic and steric properties, making it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-(1,1-difluoroethyl)-1,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-8(12,13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUJLUFALXXWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[3-bromo-1-(trifluoromethyl)propylidene]bis-](/img/structure/B1390575.png)
![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)












